molecular formula C9H17BrO B13090338 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane

1-(Bromomethyl)-1-methoxy-3-methylcyclohexane

Cat. No.: B13090338
M. Wt: 221.13 g/mol
InChI Key: LHSIEOKUATXAKP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-methoxy-3-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane can be synthesized through a multi-step process involving the bromination of 1-methyl-1-methoxy-3-methylcyclohexane. The bromination reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Bromomethyl)-1-methoxy-3-methylcyclohexane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

  • 1-(Chloromethyl)-1-methoxy-3-methylcyclohexane
  • 1-(Iodomethyl)-1-methoxy-3-methylcyclohexane
  • 1-(Hydroxymethyl)-1-methoxy-3-methylcyclohexane

Uniqueness: 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane is unique due to the specific reactivity of the bromomethyl group, which offers distinct advantages in synthetic applications compared to its chloro- and iodo- counterparts. The methoxy group also provides additional functionalization possibilities, enhancing its versatility in chemical synthesis .

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

1-(bromomethyl)-1-methoxy-3-methylcyclohexane

InChI

InChI=1S/C9H17BrO/c1-8-4-3-5-9(6-8,7-10)11-2/h8H,3-7H2,1-2H3

InChI Key

LHSIEOKUATXAKP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CBr)OC

Origin of Product

United States

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